1-(Benzyloxy)-4-bromo-2,5-dichlorobenzene
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Overview
Description
1-(Benzyloxy)-4-bromo-2,5-dichlorobenzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with benzyloxy, bromo, and dichloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Benzyloxy)-4-bromo-2,5-dichlorobenzene can be synthesized through a multi-step process involving bromination, benzyl protection, and halogen exchange reactions. The starting material, 4-tert-octylphenol, undergoes bromination to introduce the bromo group. This is followed by benzyl protection to form the benzyloxy group. Finally, a halogen exchange reaction is performed to introduce the dichloro groups .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of column chromatography for purification is common to ensure the removal of by-products .
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-4-bromo-2,5-dichlorobenzene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The bromo and dichloro groups can be reduced to form less substituted benzene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromo and dichloro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Less substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Benzyloxy)-4-bromo-2,5-dichlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-bromo-2,5-dichlorobenzene involves its interaction with molecular targets through its functional groups. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromo and dichloro groups can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets .
Comparison with Similar Compounds
Similar Compounds
1-(Benzyloxy)urea: Features a benzyloxy group and is used in similar applications.
1-(2-Benzyloxy-2-(4-chlorophenyl)ethyl)-4-phenyl-1,2,3-triazole: Contains a benzyloxy group and is used in antifungal research.
Uniqueness
1-(Benzyloxy)-4-bromo-2,5-dichlorobenzene is unique due to the presence of both bromo and dichloro groups, which provide distinct reactivity patterns and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C13H9BrCl2O |
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Molecular Weight |
332.0 g/mol |
IUPAC Name |
1-bromo-2,5-dichloro-4-phenylmethoxybenzene |
InChI |
InChI=1S/C13H9BrCl2O/c14-10-6-12(16)13(7-11(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
VHJYGUUMLJPKDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2Cl)Br)Cl |
Origin of Product |
United States |
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